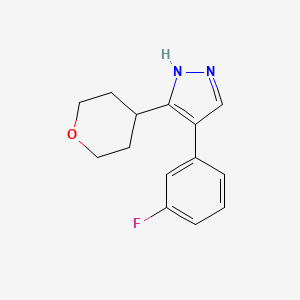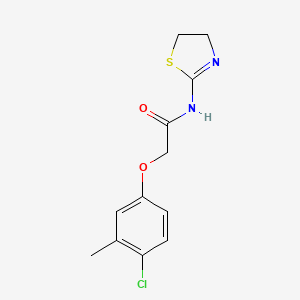
2-(4-chloro-3-methylphenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-3-methylphenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide, also known as CT1, is a novel compound that has gained significant attention in the scientific community for its potential therapeutic applications. CT1 is a synthetic compound that was first synthesized in 2008 by a group of researchers from the University of Manchester. Since then, CT1 has been extensively studied for its biological and pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. This compound has also been shown to have anti-inflammatory and antioxidant properties that may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system. This compound has also been shown to have anti-inflammatory and antioxidant effects that may contribute to its therapeutic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(4-chloro-3-methylphenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide is its potent anti-cancer properties. This compound has been shown to be effective against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research of 2-(4-chloro-3-methylphenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide. One area of research is the development of more effective drug delivery systems for this compound. Another area of research is the identification of the exact molecular targets of this compound and the development of more potent analogs. This compound may also have potential applications in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis, which warrant further investigation.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising therapeutic potential in various diseases, particularly cancer. This compound has been extensively studied for its biological and pharmacological properties, and there are several future directions for its research. While there are limitations to its use, this compound represents a promising avenue for the development of new therapies for a wide range of diseases.
Synthesemethoden
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide involves a multi-step process that includes the reaction of 4-chloro-3-methylphenol with potassium carbonate and methyl iodide to form 2-(4-chloro-3-methylphenoxy)acetamide. This intermediate is then reacted with 2-aminothiazole to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-3-methylphenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide has been studied extensively for its potential therapeutic applications in various diseases. One of the major areas of research is the treatment of cancer. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth and proliferation of cancer cells. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2S/c1-8-6-9(2-3-10(8)13)17-7-11(16)15-12-14-4-5-18-12/h2-3,6H,4-5,7H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUVNKPCRXEYIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=NCCS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


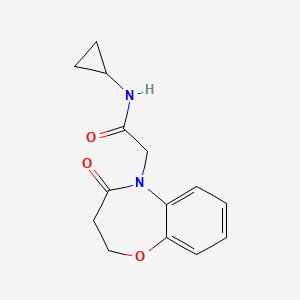
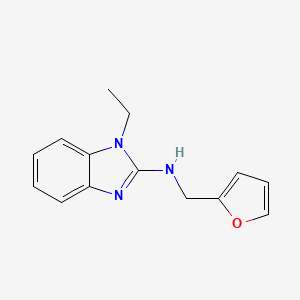

![(2R)-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-(3-oxo-1H-isoindol-2-yl)pentanamide](/img/structure/B7644569.png)

![N-[4-[2-(3-ethoxypropylamino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7644580.png)
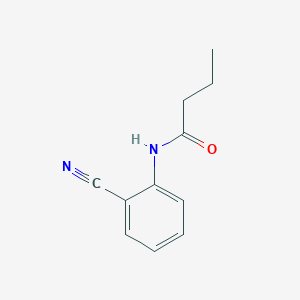
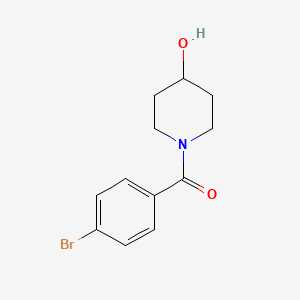

![N-[4-(pyrrolidin-1-ylmethyl)phenyl]butanamide](/img/structure/B7644616.png)

![6-fluoro-N-[2-(2-methylimidazol-1-yl)ethyl]-1H-benzimidazole-2-carboxamide](/img/structure/B7644630.png)
